![molecular formula C20H15N5O3S B4263643 N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B4263643.png)
N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide
Vue d'ensemble
Description
N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide, also known as QNZ, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. QNZ is a selective inhibitor of NF-κB, a transcription factor that plays a critical role in regulating the immune response, inflammation, and cell survival. In
Mécanisme D'action
N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide exerts its effects by selectively inhibiting the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. Inhibition of NF-κB by N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide leads to the downregulation of various pro-inflammatory cytokines and chemokines, resulting in anti-inflammatory effects. N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide also induces apoptosis and cell cycle arrest in cancer cells by inhibiting the expression of anti-apoptotic genes regulated by NF-κB.
Biochemical and Physiological Effects:
N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide has also been shown to induce apoptosis and cell cycle arrest in cancer cells by inhibiting the expression of anti-apoptotic genes regulated by NF-κB. In addition, N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide is also highly selective for NF-κB, which makes it a useful tool for studying the role of NF-κB in various diseases. However, N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide has some limitations for lab experiments. It has a short half-life, which can limit its effectiveness in in vivo experiments. N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide can also have off-target effects on other signaling pathways, which can complicate data interpretation.
Orientations Futures
There are several future directions for N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide research. One potential direction is to explore the use of N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide in combination with other therapies for cancer treatment. N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. Another potential direction is to investigate the use of N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide has been shown to have neuroprotective effects in animal models of these diseases. Finally, further studies are needed to understand the long-term effects and safety of N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide in humans.
Conclusion:
In conclusion, N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide is a small molecule inhibitor that has potential therapeutic applications in various diseases. N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide selectively inhibits the NF-κB pathway, leading to anti-inflammatory, anti-cancer, and neuroprotective effects. N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide has advantages and limitations for lab experiments, and there are several future directions for N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide research. Overall, N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide is a promising tool for studying the role of NF-κB in disease and has potential as a therapeutic agent in the future.
Applications De Recherche Scientifique
N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3S/c26-20(14-9-11-21-12-10-14)23-15-5-7-16(8-6-15)29(27,28)25-19-13-22-17-3-1-2-4-18(17)24-19/h1-13H,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPAKCNSSHUTHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



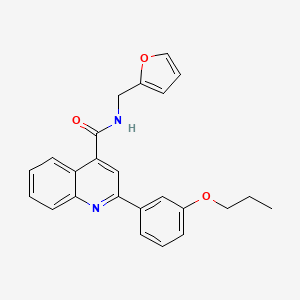
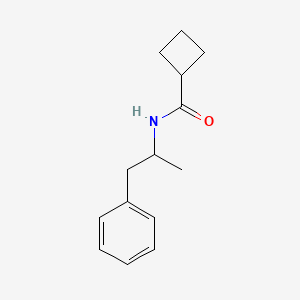
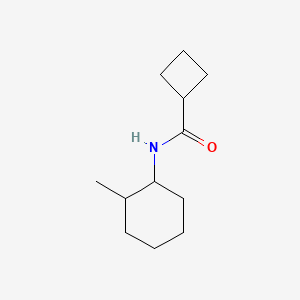
![3-{[(3,3,5-trimethylcyclohexyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4263595.png)
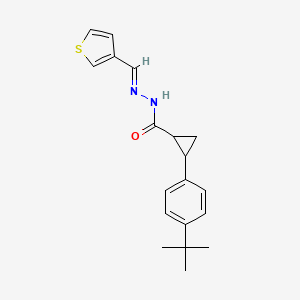
![3-{[(2-methylcyclohexyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4263602.png)
![ethyl 2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-isopropylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4263605.png)

![3,4,5-trimethoxy-N-[3-methyl-1-(3,4,5-trimethoxybenzoyl)-2(1H)-pyridinylidene]benzamide](/img/structure/B4263618.png)
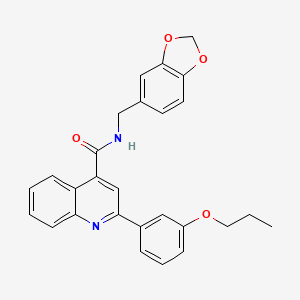
![2-chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4263624.png)
![5-[(4-chlorobenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B4263637.png)
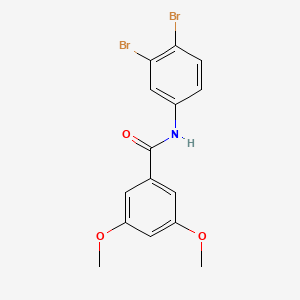
![2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B4263644.png)